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N-hexylthian-3-amine
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Overview
Description
N-hexylthian-3-amine is an organic compound characterized by the presence of a hexyl group attached to a thian-3-amine structure. This compound falls under the category of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. Amines are known for their wide range of applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hexylthian-3-amine can be achieved through several methods. One common approach involves the alkylation of thian-3-amine with hexyl halides under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, allowing it to act as a nucleophile and attack the hexyl halide .
Another method involves the reductive amination of hexyl aldehyde with thian-3-amine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst . This method is advantageous as it provides a straightforward route to the desired amine with high selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalytic hydrogenation and reductive amination are commonly employed, with catalysts such as palladium on carbon or nickel being used to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
N-hexylthian-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso, nitro, or N-oxide derivatives under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
N-hexylthian-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-hexylthian-3-amine involves its interaction with specific molecular targets and pathways. As an amine, it can form hydrogen bonds and ionic interactions with various biomolecules, influencing their function and activity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-hexylamine: Similar in structure but lacks the thian-3-amine moiety, making it less versatile in certain chemical reactions.
Thian-3-amine: Lacks the hexyl group, which affects its solubility and reactivity compared to N-hexylthian-3-amine.
N-hexylthian-2-amine: Similar but with a different position of the amine group, leading to variations in reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of a hexyl group and a thian-3-amine structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from chemical synthesis to potential pharmaceutical uses .
Biological Activity
N-Hexylthian-3-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a thian (sulfur-containing) ring structure, which is known to enhance its biological activity. The presence of the hexyl group contributes to its lipophilicity, potentially influencing its interaction with biological membranes and target proteins.
Antitumor Activity
The antitumor potential of this compound has been explored in several studies. Compounds with similar thian structures have demonstrated cytotoxic effects on cancer cell lines. For example, a related study highlighted that certain thiazole derivatives exhibited significant cytotoxicity against K562 leukemia cells, inducing apoptosis in a dose-dependent manner . This suggests that this compound may also possess similar antitumor properties.
Apoptosis Induction
The induction of apoptosis appears to be a key mechanism through which compounds like this compound exert their antitumor effects. In studies of related compounds, it was observed that they could modulate the expression of apoptotic proteins such as Bcl-2 and Bax, leading to increased apoptosis in cancer cells . This modulation suggests a pathway through which this compound could influence tumor cell survival.
Protein Interaction
This compound's efficacy may also stem from its ability to interact with specific proteins involved in cell signaling pathways. For example, compounds with thiadiazole moieties have been shown to affect the p53-MDM2 interaction, crucial for regulating cell cycle and apoptosis . This interaction could be a target for therapeutic intervention in cancers where p53 is mutated or dysfunctional.
Case Studies and Research Findings
A case study involving derivatives of 2-amino-1,3,4-thiadiazole provides insights into the biological activity relevant to this compound. The study demonstrated that these derivatives exhibited antimicrobial properties with minimum inhibitory concentrations (MIC) ranging from 62.5 μg/mL to higher values depending on the specific derivative and target organism .
Compound | Target Organism | MIC (μg/mL) | Activity |
---|---|---|---|
18a | Salmonella typhi | 500 | Good |
18b | E. coli | 500 | Good |
19 | S. aureus | 62.5 | Marginally active |
Properties
Molecular Formula |
C11H23NS |
---|---|
Molecular Weight |
201.37 g/mol |
IUPAC Name |
N-hexylthian-3-amine |
InChI |
InChI=1S/C11H23NS/c1-2-3-4-5-8-12-11-7-6-9-13-10-11/h11-12H,2-10H2,1H3 |
InChI Key |
UHCVJZJEDYPLGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1CCCSC1 |
Origin of Product |
United States |
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